BENGHE Foundational & Exploratory

Check Availability & Pricing

AS1134900: A Selective, Allosteric Inhibitor of
Malic Enzyme 1 (ME1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of NADP+-dependent
malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical
guide provides a comprehensive overview of AS1134900, detailing its mechanism of action,
guantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant
signaling pathways. AS1134900 acts as an uncompetitive and allosteric inhibitor, binding to a
novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting ME1 with selective inhibitors like AS1134900.

Introduction to Malic Enzyme 1 (ME1) and
AS1134900

Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-
malate to pyruvate, concurrently reducing NADP+ to NADPH.[3] This reaction is a crucial
source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid
synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in
providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is
frequently upregulated in various cancers and is considered a promising therapeutic target.[3]

[4]
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AS1134900 was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive

mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-

substrate complex.[3] Furthermore, AS1134900 is an allosteric inhibitor, binding to a novel

pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]

Quantitative Inhibitory Data

The inhibitory activity of AS1134900 against ME1 has been characterized through various

biochemical assays. The following table summarizes the key quantitative data available for

AS1134900.

Parameter Value

Enzyme

Substrates

Comments

IC50 0.73 uM

Human ME1

L-malate,
NADP+

Determined
using a
diaphorase/resaz
urin-coupled

assay.[3]

o No detectable
Selectivity i

Human ME2

Demonstrates
high selectivity
for ME1 over the
mitochondrial
isoform ME2.[3]

Mechanism of -
o Uncompetitive
Inhibition

Human ME1

L-malate,
NADP+

Both Km and
Vmax decrease
with increasing
inhibitor

concentration.[3]

Mechanism of Action

AS1134900's mechanism of action is characterized by its uncompetitive and allosteric nature.

o Uncompetitive Inhibition: AS1134900 binds specifically to the ME1-substrate complex (the

ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from

competitive inhibition, where the inhibitor competes with the substrate for the active site, and
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non-competitive inhibition, where the inhibitor binds to a site other than the active site and
can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive
inhibition, the inhibitor's binding site is only formed after the substrate has bound to the
enzyme. Kinetically, this results in a decrease in both the apparent Vmax and the apparent
Km of the enzyme for its substrates.[3]

« Allosteric Inhibition: X-ray crystallography studies have revealed that AS1134900 binds to a
novel allosteric pocket on ME1, remote from the active site where malate and NADP+ bind.
[1][3] This binding event locks the enzyme in an inactive conformation, preventing the
catalytic reaction from proceeding.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
AS1134900.

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This high-throughput screening assay is used to measure the enzymatic activity of ME1 and
the inhibitory potential of compounds like AS1134900.

Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to
reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin
production is directly proportional to the ME1 activity.

Protocol Outline:

o Reaction Mixture Preparation: A reaction mixture is prepared containing ME1 enzyme, L-
malate, NADP+, diaphorase, and resazurin in a suitable buffer.

o Compound Addition: Test compounds, such as AS1134900, are added to the reaction
mixture at various concentrations.

 Incubation: The reaction is incubated at a controlled temperature.

o Fluorescence Measurement: The fluorescence of resorufin is measured over time using a
plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
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» Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence
versus time plot. IC50 values are determined by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

[5]
X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in
complex with AS1134900 and NADPH, providing insights into its allosteric binding mode.

Protocol Outline:

o Protein Expression and Purification: Recombinant human ME1 is expressed and purified to
homogeneity.

o Crystallization: Crystals of the ME1-NADPH-AS1134900 complex are grown using vapor
diffusion or other crystallization techniques.[6]

o Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction
pattern is recorded.[1]

o Structure Determination and Refinement: The diffraction data is processed to determine the
electron density map, from which the atomic model of the protein-inhibitor complex is built
and refined. The final structure of ME1 in complex with NADPH and AS1134900 has been
deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]

Cell Proliferation Assay (PATU-8988T)

This assay is used to assess the effect of AS1134900 on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as quantifying the
metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.

Protocol Outline (General):

o Cell Seeding: Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and
allowed to attach overnight.[7]
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o Compound Treatment: The cells are treated with various concentrations of AS1134900 or a
vehicle control.

 Incubation: The cells are incubated for a defined period (e.g., 5 days).

 Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and
after a further incubation period, the absorbance is measured using a microplate reader.

» Data Analysis: The absorbance values are normalized to the vehicle-treated control to
determine the percentage of cell viability.

Note: In a study, AS1134900 at concentrations of 10-100 uM for 5 days showed no inhibition of
proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to
insufficient cell permeability.

Signaling Pathways and Logical Relationships

ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in
modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by
AS1134900 is expected to impact these pathways.

ME1 Inhibition and Cellular Metabolism

The primary role of MEL1 is the production of NADPH and pyruvate from malate. By inhibiting
ME1, AS1134900 directly curtails the supply of these crucial metabolites. This can have
significant downstream effects on cellular processes that are highly dependent on them, such
as fatty acid synthesis and redox balance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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